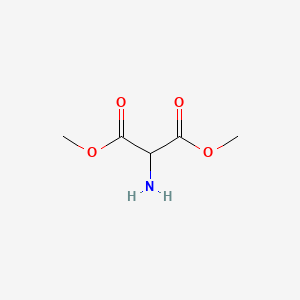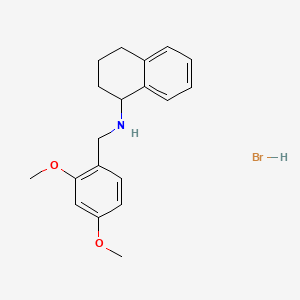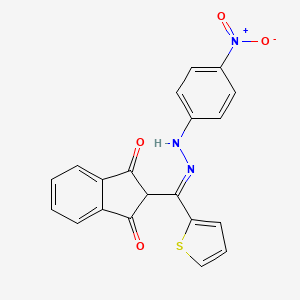
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione, also known as 2-Aza-DMAP, is an organic compound that has been widely studied in the scientific community due to its various applications. It is a versatile compound that can be used in the synthesis of a variety of compounds, as well as in a variety of scientific research applications.
科学研究应用
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione has been widely studied in the scientific community due to its various applications. It has been used in the synthesis of a variety of compounds, such as indoles, pyrroles, and quinolines. It has also been used in the synthesis of drugs and other pharmaceuticals, as well as in the synthesis of dyes and pigments. In addition, it has been used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts and other organic substances.
作用机制
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione is an organic compound that is known to act as a nucleophilic catalyst. It is able to form a bond with the substrate molecule, and then facilitate the reaction between the substrate molecule and the reactant molecules. This reaction is known as a nucleophilic substitution reaction, and it is the mechanism by which this compound acts as a catalyst.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to act as an anti-inflammatory agent, as well as an antioxidant. It has also been studied for its potential to act as an anti-cancer agent, and it has been shown to have the potential to inhibit the growth of certain types of cancer cells. In addition, it has been studied for its potential to act as a neuroprotectant, and it has been shown to have the potential to protect against neuronal damage.
实验室实验的优点和局限性
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione has several advantages for use in lab experiments. It is a relatively inexpensive compound to purchase, and it is easy to synthesize. It is also a versatile compound, as it can be used in the synthesis of a variety of compounds. However, there are some limitations to using this compound in lab experiments. It is a relatively unstable compound, and it can be easily degraded under certain conditions. In addition, it is a toxic compound, and should be handled with care.
未来方向
There are several potential future directions for the use of 2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione. It has been studied for its potential to act as a drug, and further research could be conducted to explore this potential. In addition, it has been studied for its potential to act as a catalyst in organic synthesis, and further research could be conducted to explore the potential for its use in the synthesis of other compounds. Finally, it has been studied for its potential to act as an anti-inflammatory and antioxidant agent, and further research could be conducted to explore its potential to act as a neuroprotectant.
合成方法
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione is synthesized through a condensation reaction between the dimethylaminopropiophenone and 3,4-dimethoxyphenylacetonitrile. This reaction is carried out in the presence of an acid catalyst, such as acetic acid, and the product is then purified by recrystallization. This synthesis method has been widely used in the scientific community, and is known to be a simple and cost-effective method for producing this compound.
属性
IUPAC Name |
2-[(E)-C-(3,4-dimethoxyphenyl)-N-(methylamino)carbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-20-21-17(11-8-9-14(24-2)15(10-11)25-3)16-18(22)12-6-4-5-7-13(12)19(16)23/h4-10,16,20H,1-3H3/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXQLYCXRNJEJQ-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=C(C1C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C(\C1C(=O)C2=CC=CC=C2C1=O)/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrobromide; 95%](/img/structure/B6351887.png)
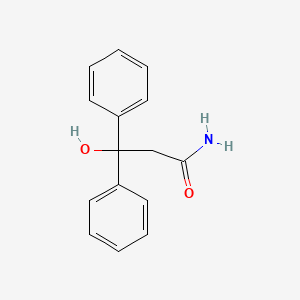
![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
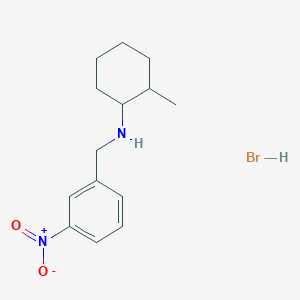
![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)
![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)
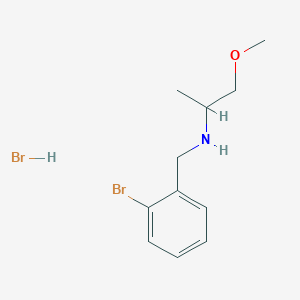

amine hydrobromide; 95%](/img/structure/B6351942.png)
